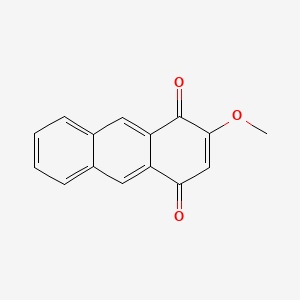
2-Methoxy-1,4-anthraquinone
概要
説明
2-Methoxy-1,4-anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a methoxy group (-OCH3) attached to the anthracenedione structure. This compound is known for its vibrant color and has various applications in different fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,4-anthraquinone typically involves the methoxylation of 1,4-anthraquinone. One common method is the reaction of 1,4-anthraquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the substitution of a hydrogen atom with a methoxy group at the 2-position of the anthraquinone ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale methoxylation processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
化学反応の分析
Types of Reactions
2-Methoxy-1,4-anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the desired functional group.
Major Products
科学的研究の応用
2-Methoxy-1,4-anthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, particularly in cancer treatment.
Industry: It is utilized in the production of various industrial dyes and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-Methoxy-1,4-anthraquinone involves its interaction with cellular components, leading to various biological effects. In cancer treatment, the compound intercalates into DNA, disrupting the replication process and inducing cell death. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its anticancer activity.
類似化合物との比較
2-Methoxy-1,4-anthraquinone can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-2-methoxy-9,10-anthracenedione: Known for its use in dye synthesis and potential biological activities.
1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione: Exhibits similar chemical properties but with different biological applications.
1,2-Dimethoxyanthraquinone: Another derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other anthraquinone derivatives.
特性
分子式 |
C15H10O3 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
2-methoxyanthracene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-14-8-13(16)11-6-9-4-2-3-5-10(9)7-12(11)15(14)17/h2-8H,1H3 |
InChIキー |
BQKKYANHXFRHLT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[4-(p-Toluenesulfonyloxy)butyl]-1H-indole-5-carbonitrile](/img/structure/B8272452.png)




![6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine hydrochloride](/img/structure/B8272478.png)

